Methyl 5-chloro-2-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 5-chloro-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6ClF3O3 and a molecular weight of 254.59 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the aromatic ring is substituted with chlorine and trifluoromethoxy groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-(trifluoromethoxy)benzoate can be synthesized through several methods. One common method involves the esterification of 5-chloro-2-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the aromatic ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-2-(trifluoromethoxy)benzoic acid and methanol in the presence of aqueous acid or base.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are typically employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Hydrolysis: 5-chloro-2-(trifluoromethoxy)benzoic acid and methanol.
Oxidation and Reduction: Quinones and hydroquinones.
Scientific Research Applications
Methyl 5-chloro-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-(trifluoromethoxy)benzoate depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-(trifluoromethoxy)benzoate: Similar structure but with different substitution pattern on the aromatic ring.
Methyl 2-bromo-5-chlorobenzoate: Contains bromine instead of trifluoromethoxy group.
Uniqueness
Methyl 5-chloro-2-(trifluoromethoxy)benzoate is unique due to the presence of both chlorine and trifluoromethoxy groups on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H6ClF3O3 |
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Molecular Weight |
254.59 g/mol |
IUPAC Name |
methyl 5-chloro-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H6ClF3O3/c1-15-8(14)6-4-5(10)2-3-7(6)16-9(11,12)13/h2-4H,1H3 |
InChI Key |
FWYLKGZXLVFNCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OC(F)(F)F |
Origin of Product |
United States |
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